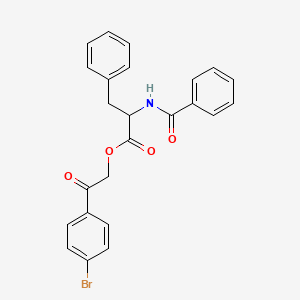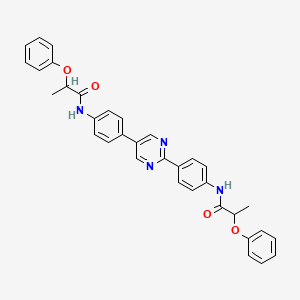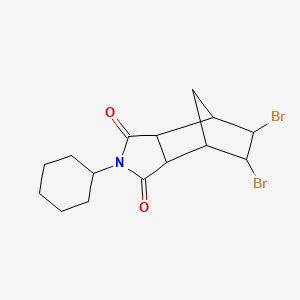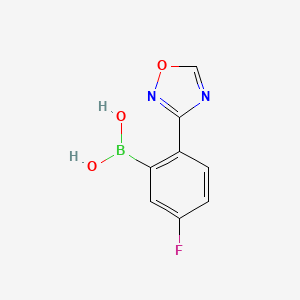![molecular formula C12H12F4N4O4 B12458370 (2R,3R,4S,5R)-2-(4,6-Bis(difluoromethyl)-1H-pyrazolo-[3,4-d]-pyrimidin-1-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol](/img/structure/B12458370.png)
(2R,3R,4S,5R)-2-(4,6-Bis(difluoromethyl)-1H-pyrazolo-[3,4-d]-pyrimidin-1-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound (2R,3R,4S,5R)-2-(4,6-Bis(difluoromethyl)-1H-pyrazolo-[3,4-d]-pyrimidin-1-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol is a complex organic molecule with potential applications in various scientific fields. Its structure includes a pyrazolo-pyrimidine moiety, which is known for its biological activity, and a tetrahydrofuran ring, which is a common structural motif in many bioactive compounds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the pyrazolo-pyrimidine core: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of difluoromethyl groups: This step often requires the use of difluoromethylating agents under controlled conditions.
Construction of the tetrahydrofuran ring: This can be done through a series of cyclization and functional group transformations.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps and the development of efficient purification methods.
Análisis De Reacciones Químicas
Types of Reactions
The compound can undergo various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group under appropriate conditions.
Reduction: The difluoromethyl groups can be reduced to methyl groups using strong reducing agents.
Substitution: The hydrogen atoms on the pyrazolo-pyrimidine ring can be substituted with other functional groups using electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogenating agents for electrophilic substitution and organometallic reagents for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions used. For example, oxidation of the hydroxymethyl group would yield a carboxylic acid derivative, while reduction of the difluoromethyl groups would yield a methyl-substituted compound.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential bioactive molecule with applications in drug discovery.
Medicine: As a potential therapeutic agent for the treatment of various diseases.
Industry: As a precursor for the synthesis of other valuable compounds.
Mecanismo De Acción
The mechanism by which this compound exerts its effects is likely related to its ability to interact with specific molecular targets. The pyrazolo-pyrimidine moiety is known to interact with various enzymes and receptors, potentially modulating their activity. The difluoromethyl groups may enhance the compound’s stability and bioavailability.
Comparación Con Compuestos Similares
Similar Compounds
- (2R,3R,4S,5R)-2-(4,6-Dimethyl-1H-pyrazolo-[3,4-d]-pyrimidin-1-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol
- (2R,3R,4S,5R)-2-(4,6-Dichloromethyl-1H-pyrazolo-[3,4-d]-pyrimidin-1-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol
Uniqueness
The presence of difluoromethyl groups in the compound makes it unique compared to similar compounds. These groups can significantly influence the compound’s chemical and biological properties, such as increasing its metabolic stability and enhancing its ability to interact with biological targets.
Propiedades
Fórmula molecular |
C12H12F4N4O4 |
|---|---|
Peso molecular |
352.24 g/mol |
Nombre IUPAC |
(2R,3R,4S,5R)-2-[4,6-bis(difluoromethyl)pyrazolo[3,4-d]pyrimidin-1-yl]-5-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C12H12F4N4O4/c13-8(14)5-3-1-17-20(11(3)19-10(18-5)9(15)16)12-7(23)6(22)4(2-21)24-12/h1,4,6-9,12,21-23H,2H2/t4-,6-,7-,12-/m1/s1 |
Clave InChI |
KJLYQDBRFNVNQA-AWVSEGNVSA-N |
SMILES isomérico |
C1=NN(C2=NC(=NC(=C21)C(F)F)C(F)F)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O |
SMILES canónico |
C1=NN(C2=NC(=NC(=C21)C(F)F)C(F)F)C3C(C(C(O3)CO)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N~2~-{4,6-bis[(3,5-dimethylphenyl)amino]-1,3,5-triazin-2-yl}-N-(3-methylphenyl)glycinamide](/img/structure/B12458295.png)
methanol](/img/structure/B12458300.png)




![2-(5,6-dimethyl-1,3-benzoxazol-2-yl)-4-{[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]amino}phenol](/img/structure/B12458318.png)
![2-chloro-N-(4-{5-[(2-cyanobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}phenyl)benzamide](/img/structure/B12458334.png)

![2-[2-(7H-purin-6-ylamino)ethoxy]ethanol](/img/structure/B12458359.png)
![1-[3-[[6-[6-methoxy-5-(trifluoromethyl)pyridin-3-yl]-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-4-yl]amino]pyrrolidin-1-yl]propan-1-one](/img/structure/B12458362.png)
![methyl 4-[({(2Z)-2-{[4-(ethoxycarbonyl)phenyl]imino}-3-[2-(4-methoxyphenyl)ethyl]-4-oxo-1,3-thiazinan-6-yl}carbonyl)amino]benzoate](/img/structure/B12458373.png)
![(1R,2S)-2-({2-[(3-methylphenyl)carbonyl]hydrazinyl}carbonyl)cyclohexanecarboxylic acid](/img/structure/B12458381.png)
